Doxylamine beta-D-glucuronide is a metabolite of doxylamine, a first-generation antihistamine commonly used as a sleep aid and for allergy relief. This compound is formed through the process of glucuronidation, which is a significant phase II metabolic pathway in humans. Doxylamine itself is known for its sedative properties, and its glucuronide form plays a crucial role in its pharmacokinetics and elimination from the body.
Doxylamine beta-D-glucuronide is classified as a glucuronide conjugate, which is a product of the enzymatic reaction between doxylamine and glucuronic acid. This reaction is primarily facilitated by enzymes such as UDP-glucuronosyltransferases found in the liver. The compound falls under the broader category of xenobiotic metabolites, which are substances that result from the metabolism of foreign compounds in the body.
The synthesis of doxylamine beta-D-glucuronide can be achieved through both enzymatic and chemical methods. The enzymatic synthesis typically involves:
In laboratory settings, high-performance liquid chromatography coupled with mass spectrometry is often employed to analyze and confirm the formation of doxylamine beta-D-glucuronide .
The molecular formula of doxylamine beta-D-glucuronide is . The structure features:
The molecular structure can be represented as follows:
Doxylamine beta-D-glucuronide primarily forms through the following reaction:
This metabolic pathway is crucial for detoxifying doxylamine, allowing for safer elimination from the body via urine .
The mechanism of action for doxylamine beta-D-glucuronide involves:
The efficiency of this metabolic pathway can vary based on individual genetic factors affecting enzyme activity, leading to differences in drug clearance rates .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to characterize these properties accurately .
Doxylamine beta-D-glucuronide serves several important roles in scientific research:
Doxylamine β-D-glucuronide (C₂₃H₃₀N₂O₇; molecular weight 446.49 g/mol) is the primary phase II metabolite of the antihistamine doxylamine, formed via conjugation of glucuronic acid to the parent compound’s aliphatic hydroxyl group. This O-glucuronide linkage occurs at the ethanolamine moiety, resulting in a β-configuration at the anomeric carbon of the glucuronyl group [1] [4] [7]. The structure exhibits diastereomeric complexity due to the chiral center at the benzhydryl carbon of doxylamine (C1 of the ethanolamine side chain). Consequently, enzymatic glucuronidation produces a mixture of diastereomers (CAS RN: 137908-79-3), distinguishable by chromatographic methods [7]. Nuclear magnetic resonance (NMR) analysis confirms the glucuronide bond formation through characteristic downfield shifts of proton resonances associated with the glycosidic linkage [1]. The metabolite exists as a beige solid with moderate solubility in dimethyl sulfoxide (DMSO) and methanol but limited aqueous solubility, complicating its isolation from biological matrices [7].
Table 1: Structural Attributes of Doxylamine β-D-Glucuronide
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₀N₂O₇ |
Exact Mass | 446.205 Da |
CAS Registry Number | 137908-79-3 |
Diastereomerism | Mixture (R/S configuration at C1) |
Glycosidic Linkage | β-1-O (Ether glucuronide) |
Solubility | DMSO, Methanol; limited in H₂O |
Doxylamine glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), membrane-bound enzymes residing in the endoplasmic reticulum of hepatocytes and extrahepatic tissues. The reaction utilizes uridine 5’-diphospho-α-D-glucuronic acid (UDPGA) as the cofactor, transferring its glucuronyl moiety to doxylamine via a nucleophilic substitution (Sₙ2) mechanism. This process yields β-D-glucuronide and uridine 5’-diphosphate (UDP) as byproducts [6] [9]. Experimental systems employing recombinant UGT isoforms immobilized on silica-coated magnetizable beads (rUGT-beads) demonstrate enhanced catalytic efficiency (Vₘₐₓ/Kₘ) compared to traditional microsomal suspensions. This enhancement (2–7 fold) arises from altered enzyme conformation and sequestration of inhibitory fatty acids, bypassing the need for bovine serum albumin (BSA) additives [3]. Optimal glucuronidation occurs at pH 7.4 and 37°C, with alamethicin permeabilization of microsomal membranes significantly augmenting UGT accessibility to substrates [9].
Human UGT isoforms exhibit marked differences in doxylamine conjugation efficiency. UGT1A4 predominates due to its specialization in N-glucuronidation of tertiary amine substrates (e.g., antihistamines and antipsychotics). Kinetic analyses reveal low-micromolar Kₘ values for UGT1A4-mediated doxylamine conjugation, indicative of high substrate affinity [6] [9]. Comparative studies using recombinant enzymes confirm that UGT1A4 achieves >90% glucuronide formation within 5 minutes at physiological temperatures (20–55°C). Conversely, isoforms like UGT1A9 (specialized in phenolic glucuronidation) and UGT2B7 (carboxylic acid substrates) show negligible activity toward doxylamine [2] [9].
Table 2: Hydrolysis Kinetics of Doxylamine β-D-Glucuronide by Recombinant Enzymes
Enzyme | Optimal Temperature (°C) | Time to >90% Hydrolysis | Catalytic Efficiency |
---|---|---|---|
B-One™ (Recombinant) | 20–55 | 5–10 minutes | High |
BGTurbo™ (Recombinant) | 55 | 5–60 minutes | Moderate |
β-Glucuronidase/Arylsulfatase | 40–55 | >24 hours | Low |
The recombinant β-glucuronidase B-One™ efficiently hydrolyzes doxylamine glucuronide (>99% cleavage in 5–10 minutes across temperatures), reflecting the enzyme’s broad specificity for both O- and N-glucuronides. In contrast, Helix Pomatia-derived β-glucuronidase/arylsulfatase requires prolonged incubation (>24 hours) for partial hydrolysis (≈88%), highlighting limitations in cleaving certain aliphatic ether glucuronides [2].
Significant interspecies differences exist in doxylamine glucuronide metabolism. Fischer 344 rats excrete 44.4–55.2% of administered doxylamine as conjugated metabolites (primarily O-glucuronides of doxylamine, N-desmethyldoxylamine, and N,N-didesmethyldoxylamine) in urine, with fecal elimination accounting for 47.3–47.9% [4]. This contrasts with humans, where hepatic UGT1A4 expression governs systemic clearance. Notably, brain microvascular UGT expression differs critically: Rat endothelial cells express UGT1A6, facilitating local glucuronidation at the blood-brain barrier (BBB). Human BBB, however, lacks significant UGT1A6, suggesting reduced central nervous system (CNS) glucuronidation capacity and potential differences in neuroactive metabolite distribution [6].
Table 3: UGT Isoforms Involved in Doxylamine Glucuronidation
UGT Isoform | Tissue Expression | Specificity | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
---|---|---|---|
UGT1A4 | Liver, Intestine, Brain | Tertiary amines | High (≥7-fold vs. other isoforms) |
UGT1A6 | Liver, Rat BBB astrocytes | Phenolics | Undetectable |
UGT2B7 | Liver, Kidney | Carboxylic acids | Undetectable |
Table 4: Species-Specific Excretion of Doxylamine Glucuronides
Species | Urinary Excretion (%) | Fecal Excretion (%) | Major Conjugated Metabolites |
---|---|---|---|
Fischer 344 Rat | 44.4–55.2 | 47.3–47.9 | Doxylamine O-glucuronide, N-desmethyl-O-glucuronide |
Human (Expected) | 60% total metabolites* | 40% total metabolites* | Doxylamine β-D-glucuronide (dominant) |
*Total metabolite data derived from doxylamine excretion studies [5] [10].
The enzymatic basis for these differences lies in isoform expression patterns: Human liver microsomes exhibit UGT1A4-catalyzed glucuronidation, whereas rat models show additional contributions from UGT isoforms expressed in astrocytes and olfactory tissues, reflecting adaptive detoxification pathways [4] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7